
Mcc977;mcc-977;mcc 977
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Sofigatran undergoes various chemical reactions, primarily focusing on its role as a thrombin inhibitor. The compound is involved in reactions that inhibit the activity of thrombin, a key enzyme in the coagulation process. Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the stability and activity of the compound .
Applications De Recherche Scientifique
Sofigatran is extensively used in scientific research, particularly in the field of cardiovascular diseases. Its primary application is as an anticoagulant, where it helps in preventing blood clots by inhibiting thrombin. This makes it a valuable tool in the study of heart diseases, stroke, and other related conditions. Additionally, Sofigatran is used in metabolic enzyme and protease research, further expanding its applications in the field of biochemistry .
Mécanisme D'action
Sofigatran exerts its effects by inhibiting factor IIa (thrombin). Thrombin is a crucial enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, Sofigatran prevents the formation of blood clots, thereby acting as an anticoagulant. This mechanism is particularly useful in the research of cardiovascular diseases, where blood clot prevention is critical .
Comparaison Avec Des Composés Similaires
Sofigatran is unique in its specific inhibition of thrombin. Similar compounds include other thrombin inhibitors like Dabigatran and Argatroban. While these compounds also act as anticoagulants, Sofigatran’s oral activity and specific molecular structure provide distinct advantages in certain research applications. The comparison highlights Sofigatran’s uniqueness in terms of its molecular targets and pathways involved .
Propriétés
IUPAC Name |
propyl N-[1-[2-[(4-aminocyclohexyl)methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-3-propan-2-ylsulfanylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O4S/c1-6-14-32-23(31)27-20(24(4,5)33-16(2)3)22(30)28-13-7-8-19(28)21(29)26-15-17-9-11-18(25)12-10-17/h16-20H,6-15,25H2,1-5H3,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMZVSQUWOILCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC(C(=O)N1CCCC1C(=O)NCC2CCC(CC2)N)C(C)(C)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
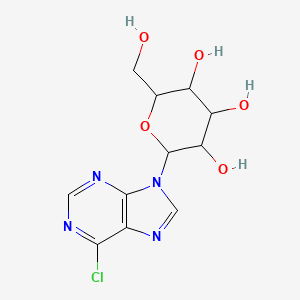
![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)
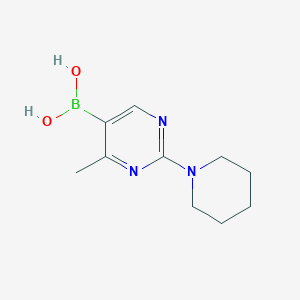

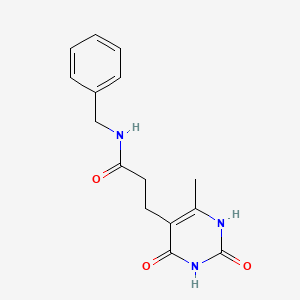

![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)
![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)
![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)
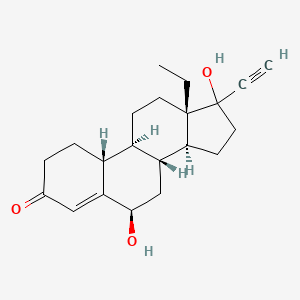
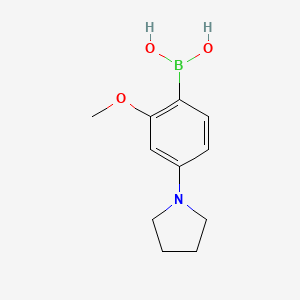
![4-{[(2-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14087953.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
